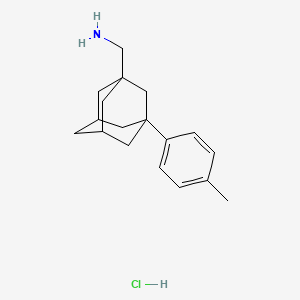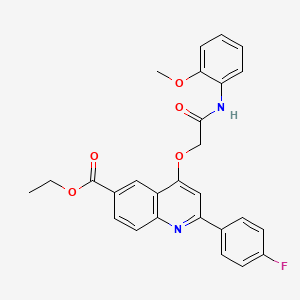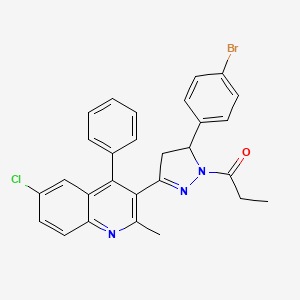
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon that has been extensively studied for its unique physical and chemical properties.
作用機序
The exact mechanism of action of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been reported to inhibit the activity of various enzymes involved in the replication of influenza A virus and herpes simplex virus. Furthermore, it has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, it has been shown to inhibit the activity of neuraminidase, an enzyme involved in the replication of influenza A virus. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is its potential as a lead compound for the development of new anticancer and antiviral drugs. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride. One of the most promising directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential use of this compound as a neuroprotective agent requires further investigation, including in vivo studies to evaluate its efficacy and safety. Finally, the potential use of this compound in combination with other drugs or therapies should also be explored.
合成法
The synthesis of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride involves the reaction of adamantane with p-tolylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. It has been reported to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to possess antiviral activity against influenza A virus and herpes simplex virus. Furthermore, this compound has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and inflammation.
特性
IUPAC Name |
[3-(4-methylphenyl)-1-adamantyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c1-13-2-4-16(5-3-13)18-9-14-6-15(10-18)8-17(7-14,11-18)12-19;/h2-5,14-15H,6-12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMFSXBNXRZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)
![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)

![2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride](/img/structure/B2952603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)
